molecular formula C20H19ClN2O5 B2842518 2-(4-chlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953210-87-2

2-(4-chlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2842518
CAS No.: 953210-87-2
M. Wt: 402.83
InChI Key: LDODVDWFYGFHOC-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a chlorophenoxy group, a dimethoxyphenyl group, and an isoxazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the chlorophenoxy group: This step may involve nucleophilic substitution reactions where a chlorophenol derivative reacts with an appropriate electrophile.

    Formation of the acetamide linkage: This can be done by reacting an amine with an acyl chloride or anhydride under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the isoxazole ring.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetamide: Lacks the isoxazole and dimethoxyphenyl groups.

    N-(3,4-dimethoxyphenyl)acetamide: Lacks the chlorophenoxy and isoxazole groups.

    Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.

Uniqueness

The uniqueness of 2-(4-chlorophenoxy)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5/c1-25-17-8-3-13(9-19(17)26-2)18-10-15(23-28-18)11-22-20(24)12-27-16-6-4-14(21)5-7-16/h3-10H,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDODVDWFYGFHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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